molecular formula C8H18N2O B13514357 N-(2-Methoxyethyl)piperidin-4-amine

N-(2-Methoxyethyl)piperidin-4-amine

Cat. No.: B13514357
M. Wt: 158.24 g/mol
InChI Key: NTBNMXKRPHYWFJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)piperidin-4-amine is a heterocyclic compound that features a piperidine ring substituted with a 2-methoxyethyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)piperidin-4-amine typically involves the reaction of piperidine with 2-methoxyethylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with 2-methoxyethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methoxyethyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxyethyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-(2-methoxyethyl)piperidin-4-amine

InChI

InChI=1S/C8H18N2O/c1-11-7-6-10-8-2-4-9-5-3-8/h8-10H,2-7H2,1H3

InChI Key

NTBNMXKRPHYWFJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1CCNCC1

Origin of Product

United States

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